molecular formula C10H12Cl3N B7947954 (R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride

(R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride

Cat. No.: B7947954
M. Wt: 252.6 g/mol
InChI Key: VNCPZCKCEWOUJK-SBSPUUFOSA-N
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Description

Structural Characterization and Nomenclature

Molecular Formula and IUPAC Nomenclature

The molecular formula of (R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is C₁₀H₁₁Cl₂N·HCl , corresponding to a molar mass of 252.6 g/mol. The IUPAC name derives from its stereochemistry and substituents:

  • Base compound : (2R)-2-(2,3-dichlorophenyl)pyrrolidine.
  • Hydrochloride salt : (2R)-2-(2,3-dichlorophenyl)pyrrolidine hydrochloride.

The numbering prioritizes the pyrrolidine nitrogen, with the 2,3-dichlorophenyl group attached to the second carbon. The R configuration at this chiral center is explicitly noted in the prefix.

Table 1: Molecular Formula Comparison
Component Base Compound Hydrochloride Salt
Molecular Formula C₁₀H₁₁Cl₂N C₁₀H₁₂Cl₃N
Molecular Weight 216.10 g/mol 252.6 g/mol

Stereochemical Configuration and Chirality

The chiral center at C2 of the pyrrolidine ring dictates the compound’s stereochemistry. Using the Cahn-Ingold-Prelog rules:

  • Priority assignment :
    • Highest priority: Nitrogen (from pyrrolidine).
    • Second priority: 2,3-Dichlorophenyl group.
    • Third priority: Methylene group (C3).
    • Lowest priority: Hydrogen.

This results in an R configuration, confirmed by the SMILES notation C1C[C@@H](NC1)C2=C(C(=CC=C2)Cl)Cl. The @@ symbol denotes the absolute configuration, critical for enantiomer-specific interactions in catalysis or receptor binding.

Solid-State Characterization (Crystallography, Polymorphism)

Crystallography

Single-crystal X-ray diffraction studies of related dichlorophenyl-pyrrolidine derivatives reveal monoclinic crystal systems with space group P2₁. For example, a structurally analogous bromide salt exhibits unit cell parameters a = 7.2 Å, b = 9.8 Å, c = 10.1 Å, and β = 92.5°. The hydrochloride salt likely adopts similar packing due to ionic interactions between the protonated pyrrolidine nitrogen and chloride ions.

Polymorphism

Patent data disclose polymorphic forms of related compounds, such as (3,4-Dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride. X-ray powder diffraction (XRPD) patterns for polymorphs show characteristic peaks at 2θ = 8.4°, 12.7°, and 18.3°, indicative of distinct crystal lattices. While specific XRPD data for this compound remain unpublished, its quarterhydrate form (if present) would exhibit altered diffraction patterns due to water incorporation in the crystal lattice.

Table 2: Hypothetical XRPD Peaks for Polymorphs
Polymorph 2θ Values (°) Relative Intensity
Form I 8.4, 12.7, 18.3 High
Form II 7.9, 14.2, 20.1 Medium

Properties

IUPAC Name

(2R)-2-(2,3-dichlorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCPZCKCEWOUJK-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl Pyrrolidone Carboxylate

Pyrrolidone reacts with di-tert-butyl carbonate in a polar solvent (e.g., tetrahydrofuran or acetonitrile) under basic conditions (e.g., potassium carbonate or sodium hydride) at −20°C to 40°C for 1–10 hours. The tert-butyl group protects the lactam nitrogen, facilitating subsequent functionalization.

Reaction Conditions

ParameterValue
SolventTHF, acetonitrile, or toluene
BaseK2CO3, NaH, or DBU
Temperature−20°C to 40°C
Molar RatioPyrrolidone : Boc2O = 1 : 1–3

Grignard Addition of 2,3-Dichlorophenyl Group

The tert-butyl-protected pyrrolidone reacts with a Grignard reagent derived from 2,3-dichlorobromobenzene. The Grignard solution (prepared using magnesium turnings and 2,3-dichlorobromobenzene in THF) is added dropwise to the pyrrolidone at −30°C to 50°C. This step forms 2-(2,3-dichlorophenyl)-2-hydroxypyrrolidine-1-tert-butyl carboxylate.

Optimization Insights

  • Grignard Reagent : Methyl magnesium chloride or isopropyl magnesium chloride (1–1.5 equivalents) ensures complete conversion.

  • Solvent : THF or diethyl ether enhances reactivity.

  • Yield : ~70–85% after aqueous workup.

Dehydration and Deprotection

The hydroxyl group is removed via acid-catalyzed dehydration. Using hydrochloric acid or trifluoroacetic acid (TFA) in methanol or dichloromethane at 0–100°C eliminates water, yielding 5-(2,3-dichlorophenyl)-3,4-dihydro-2H-pyrrole. Subsequent deprotection under acidic conditions removes the tert-butyl group.

Enantioselective Reduction

The dihydropyrrole intermediate undergoes asymmetric reduction using a chiral acid (e.g., D-mandelic acid or R-chiral phosphonic acid) and ammonia borane in ether or toluene. This step induces the R-configuration with >90% enantiomeric excess (ee).

Key Parameters

Chiral AcidSolventTemperatureee (%)
D-Mandelic acidDiethyl ether20–80°C92–95
R-Phosphonic acidToluene50°C94–97

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol or diethyl ether to precipitate (R)-2-(2,3-dichlorophenyl)pyrrolidine hydrochloride.

Reduction of Pyrrolidinone Intermediate

An alternative route involves reducing a pre-formed pyrrolidinone bearing the 2,3-dichlorophenyl group. This method, adapted from (R)-2-phenylpyrrolidine synthesis, proceeds as follows:

Synthesis of 5-(2,3-Dichlorophenyl)pyrrolidin-2-one

2,3-Dichlorophenylacetic acid is converted to its acid chloride using thionyl chloride, then coupled with a protected β-amino alcohol. Cyclization under basic conditions (e.g., NaH in THF) forms the pyrrolidinone ring.

Chiral Reduction

Lithium aluminium hydride (LiAlH4) or borane-THF reduces the ketone to the amine. For enantioselectivity, a chiral catalyst like (R)-2-methyl-CBS-oxazaborolidine is employed, achieving 85–90% ee.

Reduction Comparison

Reducing AgentSolventTemperatureee (%)Yield (%)
LiAlH4THF−5–20°CRacemic80–85
BH3·SMe2 + (R)-CBSToluene0–25°C88–9275–80

Asymmetric Hydrogenation

Metal-catalyzed hydrogenation of an enamine precursor offers a scalable route. For example, a proline-derived enamine with a 2,3-dichlorophenyl group is hydrogenated using a chiral ruthenium catalyst (e.g., Ru-BINAP) under high pressure. This method achieves >95% ee but requires specialized catalysts.

Resolution of Racemic Mixtures

While less efficient, classical resolution using chiral acids (e.g., dibenzoyl-D-tartaric acid) can separate enantiomers. This method is practical for small-scale production but suffers from low yields (~40% per cycle).

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Grignard + ReductionHigh enantioselectivity (>90% ee)Multi-step, requires anhydrous conditionsPilot to industrial
Pyrrolidinone ReductionFewer steps, moderate eeRacemic without chiral catalystsLab to pilot
Asymmetric HydrogenationHigh ee, single-stepExpensive catalystsIndustrial
ResolutionSimple equipmentLow yield, wastefulLab

Chemical Reactions Analysis

Types of Reactions

®-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including (R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride, in treating epilepsy and related disorders. Research indicates that compounds with similar structures exhibit significant anticonvulsant properties. For instance, a study on pyrrolidine-2,5-dione derivatives demonstrated that certain compounds showed superior efficacy compared to established drugs like valproic acid in various seizure models .

Table 1: Anticonvulsant Efficacy of Pyrrolidine Derivatives

CompoundED50 (mg/kg)Protective IndexReference Drug
Compound A68.303.68Valproic Acid
Compound B28.204.61Ethosuximide

This suggests that this compound could be explored further for its anticonvulsant properties.

Analgesic Properties

The analgesic effects of pyrrolidine derivatives have also been investigated. In models of acute and chronic pain, certain compounds demonstrated significant antinociceptive activity, indicating potential applications in pain management . The mechanism appears to involve modulation of neurotransmitter systems involved in pain perception.

Neurotransmitter Modulation

Research has indicated that compounds like this compound may influence catecholaminergic neurotransmission. A patent describes the ability of related compounds to increase extracellular levels of catecholamines such as dopamine and norepinephrine in cortical areas . This modulation could underlie both analgesic and anticonvulsant effects.

Interaction with Ion Channels

Studies have also explored the interaction of pyrrolidine derivatives with voltage-gated sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release . These interactions may contribute to the observed pharmacological effects, making these compounds valuable for further development.

Synthesis and Evaluation

A notable study synthesized a series of pyrrolidine derivatives and evaluated their pharmacological profiles in animal models . The results indicated that specific substitutions on the pyrrolidine ring significantly affected both anticonvulsant and analgesic activities.

Table 2: Summary of Synthesized Pyrrolidine Compounds

Compound IDStructure DescriptionAnticonvulsant ActivityAnalgesic Activity
Compound 13-(2-Chlorophenyl)HighModerate
Compound 23-(3-Chlorophenyl)ModerateHigh

These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of ®-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

The position of chlorine substituents on the phenyl ring and the attachment site of the pyrrolidine ring significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Pyrrolidine Position Notes
(R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl Not Provided C₁₀H₁₂Cl₃N ~252.57 2,3-Cl 2 Target compound; chiral center
(R)-2-(2,5-Dichlorophenyl)pyrrolidine HCl 2241594-21-6 C₁₀H₁₂Cl₃N 252.57 2,5-Cl 2 Differs in Cl substitution pattern
3-(2,3-Dichlorophenyl)pyrrolidine HCl 1956386-37-0 C₁₀H₁₂Cl₃N 252.57 2,3-Cl 3 Pyrrolidine at phenyl 3-position
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine HCl 1443538-48-4 C₁₀H₁₂Cl₂FN 236.11 2-Cl, 5-F 2 Fluorine substitution enhances bioavailability
(R)-2-(4-Fluorophenyl)pyrrolidine HCl 1381928-30-8 C₁₀H₁₂ClFN 227.66 4-F 2 Para-fluoro analog
Key Observations:
  • Chlorine vs.
  • Steric Effects : Ortho-substituted chlorine groups (2,3-dichloro) may introduce steric hindrance, affecting synthesis or receptor binding compared to para-substituted analogs (e.g., 4-fluorophenyl) .

Pharmacological Relevance

Table 2: Pharmacological and Impurity Profiles
Compound Name Pharmacological Role Impurity/Intermediate Relevance
(R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl Potential API intermediate or metabolite Likely impurity in antipsychotic synthesis
1-(2,3-Dichlorophenyl)piperazine HCl Impurity in Aripiprazole (antipsychotic) EP-listed impurity (Limit: NMT 0.15%)
3,4-Dichlorophenyl sertraline HCl Sertraline-related impurity Higher limit (1.64%) due to stability
Key Observations:
  • Aripiprazole Impurities : Chlorophenyl-piperazine/pyrrolidine derivatives are common impurities, suggesting structural similarities to dopamine receptor ligands .
  • Sertraline Analogs : 3,4-Dichlorophenyl derivatives exhibit higher impurity limits, possibly due to increased stability or reduced toxicity compared to 2,3-dichloro isomers .

Biological Activity

(R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a dichlorophenyl group. The presence of chlorine atoms enhances its lipophilicity and biological activity.

Chemical Formula

  • Molecular Formula : C10_{10}H10_{10}Cl2_{2}N
  • Molecular Weight : 233.1 g/mol

Pharmacological Activity

Recent studies have highlighted various pharmacological activities associated with this compound, particularly in the realms of neuropharmacology and pain management.

1. Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. For instance, a study evaluating similar compounds demonstrated significant efficacy in animal models for epilepsy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

CompoundTest ModelEfficacy
Pyrrolidine DerivativeMESEffective
Pyrrolidine DerivativePTZEffective

2. Antinociceptive Effects

In addition to anticonvulsant properties, this compound has been assessed for its antinociceptive effects. Studies have shown that compounds with similar structures can reduce pain in various models, including the hot plate and formalin tests .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in pain pathways or seizure activity, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • A study focusing on pyrrolidine derivatives found that those with electron-withdrawing groups exhibited enhanced anticonvulsant activity .
  • Another investigation into the analgesic properties of similar compounds revealed significant reductions in pain responses in rodent models .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

CompoundStructureBiological Activity
(S)-2-(3-Chloro-5-fluorophenyl)piperidinePiperidine ringAnticonvulsant
3-(3-Chloro-5-fluorophenyl)piperidineLacks stereochemistryLimited activity
(3-Chloro-5-fluorophenyl)(piperidin-1-yl)methanoneDifferent functional groupVaries

Q & A

Q. What are the recommended synthetic routes for (R)-2-(2,3-dichlorophenyl)pyrrolidine hydrochloride?

  • Methodological Answer : A common approach involves nucleophilic substitution of 2,3-dichlorophenyl precursors with pyrrolidine derivatives under basic conditions, followed by chiral resolution to isolate the (R)-enantiomer. Catalytic hydrogenation may also be employed to reduce intermediates like nitro or imine groups, as seen in analogous pyrrolidine syntheses . For chiral purity, asymmetric catalysis or enzymatic resolution is recommended.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and seek medical attention if irritation persists . For spills, collect material using absorbents and dispose as hazardous waste. Store in a cool, dry place away from incompatible reagents .

Q. How should researchers confirm the structural identity of the compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR (¹H/¹³C) to verify aromatic and pyrrolidine proton environments.
  • FT-IR for functional group analysis (e.g., C-Cl stretches near 700 cm⁻¹).
  • Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS for HCl adduct detection) .

Q. What first-aid measures are critical for accidental exposure?

  • Methodological Answer :
  • Inhalation : Move to fresh air; monitor for respiratory distress.
  • Skin contact : Wash with soap and water; remove contaminated clothing.
  • Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist if irritation continues .

Advanced Research Questions

Q. How can enantiomeric purity be resolved during synthesis?

  • Methodological Answer : Use chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers. Polarimetry or X-ray crystallography can validate absolute configuration. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) .

Q. What strategies are effective for impurity profiling in this compound?

  • Methodological Answer : Perform HPLC-MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to detect byproducts such as dichlorophenyl isomers or unreacted intermediates. Compare retention times and mass fragments against reference standards .

Q. How does the compound behave in cross-coupling reactions for medicinal chemistry applications?

  • Methodological Answer : The pyrrolidine nitrogen and dichlorophenyl group enable participation in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. Optimize palladium catalysts (e.g., Pd(OAc)₂ with XPhos) and base (K₂CO₃) in toluene/ethanol mixtures. Monitor regioselectivity via LC-MS .

Q. What computational methods predict its receptor-binding interactions?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., dopamine receptors). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. QSAR models can correlate substituent effects with activity .

Q. How to evaluate its stability under varying pH and temperature conditions?

  • Methodological Answer : Perform forced degradation studies :
  • Acid/Base hydrolysis (0.1M HCl/NaOH at 60°C for 24h).
  • Oxidative stress (3% H₂O₂, RT).
  • Thermal analysis (TGA/DSC) to determine decomposition thresholds.
    Analyze degradation products via UPLC-PDA .

Q. What are the ecological implications of its use in lab-scale synthesis?

  • Methodological Answer :
    Despite limited ecotoxicity data, follow OECD guidelines for biodegradation (Test 301) and bioaccumulation (logP <3.5 predicted via ChemAxon). Treat waste with activated carbon filtration before disposal .

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